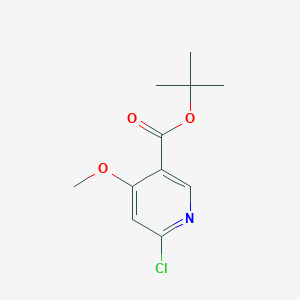
Tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a chloro substituent, and a methoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate typically involves the esterification of 6-chloro-4-methoxypyridine-3-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and van der Waals interactions with target molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 6-chloro-4-hydroxypyridine-3-carboxylate
- Tert-butyl 6-chloro-4-aminopyridine-3-carboxylate
- Tert-butyl 6-chloro-4-methylpyridine-3-carboxylate
Uniqueness
Tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1902116-86-2 |
|---|---|
Molekularformel |
C11H14ClNO3 |
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
tert-butyl 6-chloro-4-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)7-6-13-9(12)5-8(7)15-4/h5-6H,1-4H3 |
InChI-Schlüssel |
BZTRPJCMSLEOPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


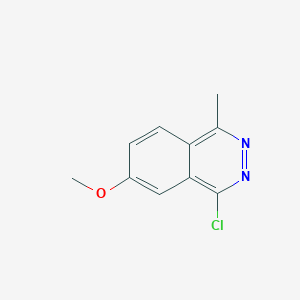
![Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13464273.png)
![3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13464276.png)

![3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers](/img/structure/B13464283.png)
![Tert-butyl 4-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine-1-carboxylate](/img/structure/B13464290.png)
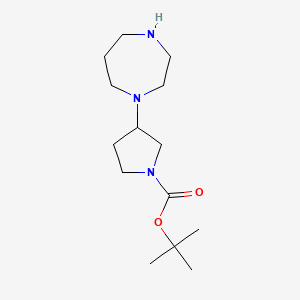
![2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13464299.png)
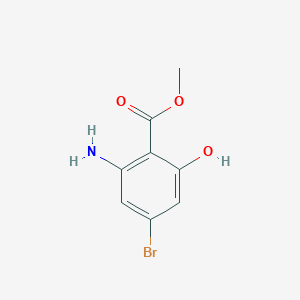
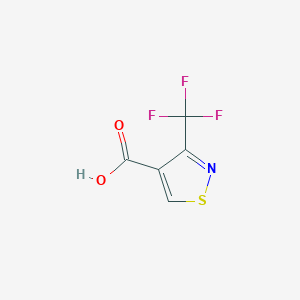
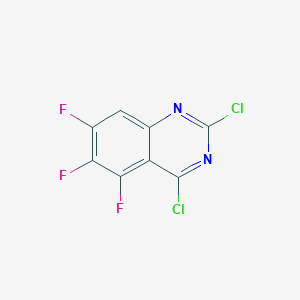
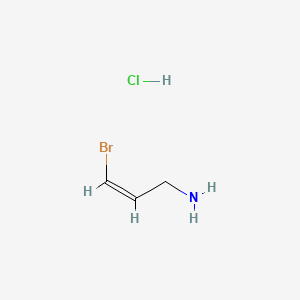

![3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13464344.png)
